H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA
Description
This 24-residue peptide is a synthetic derivative of the histone H3 fragment (residues 21–44) with two key modifications: (1) trimethylation at the ε-amino group of lysine (Lys(Me₃)) and (2) a biotinyl group conjugated to the C-terminal lysine residue. The trifluoroacetate (TFA) salt form ensures solubility and stability during storage . The sequence includes multiple arginine (Arg) and lysine (Lys) residues, which confer a high positive charge, likely facilitating interactions with negatively charged biomolecules like DNA or phosphorylated proteins. The biotinyl tag enables affinity-based detection or purification via streptavidin-binding assays . This peptide is primarily used in epigenetic research to study histone methylation dynamics, protein-protein interactions, and chromatin remodeling mechanisms .
Properties
IUPAC Name |
[(5S)-6-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-5-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H211N43O32S.C2HF3O2/c1-60(2)53-78(107(185)139-62(4)96(174)137-54-86(168)135-56-88(170)142-68(94(124)172)29-18-23-47-131-85(167)39-14-13-38-82-93-80(59-193-82)154-117(192)158-93)152-104(182)76(40-42-83(122)165)148-99(177)70(31-16-21-45-119)146-102(180)74(35-26-49-133-115(127)128)150-109(187)81-37-28-51-159(81)113(191)64(6)141-98(176)69(30-15-20-44-118)143-89(171)57-136-87(169)55-138-110(188)90(65(7)162)155-108(186)79(58-161)153-103(181)71(32-17-22-46-120)147-101(179)73(34-25-48-132-114(125)126)145-97(175)63(5)140-111(189)91(66(8)163)156-106(184)77(41-43-84(123)166)149-100(178)72(33-19-24-52-160(10,11)12)151-112(190)92(67(9)164)157-105(183)75(144-95(173)61(3)121)36-27-50-134-116(129)130;3-2(4,5)1(6)7/h60-82,90-93,161-164H,13-59,118-121H2,1-12H3,(H42-,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,187,188,189,190,192);(H,6,7)/p+1/t61-,62-,63-,64-,65+,66+,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,90-,91-,92-,93-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDVNACCNGQPGJ-BYQYERECSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCC[N+](C)(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H213F3N43O34S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2879.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The trimethylation of lysine and biotinylation are introduced at specific stages during the synthesis.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The peptide may undergo oxidation at methionine or cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted to create peptide analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Use of protected amino acid derivatives during SPPS.
Major Products Formed
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide variants with broken disulfide bonds.
Substitution: Peptide analogs with substituted amino acid residues.
Scientific Research Applications
This peptide is extensively used in scientific research, particularly in the fields of epigenetics and chromatin biology. Some of its applications include:
Epigenetic Studies: Investigating the role of histone modifications in gene regulation.
Chromatin Immunoprecipitation (ChIP): Used as a substrate in ChIP assays to study protein-DNA interactions.
Protein-Protein Interactions: Studying interactions between histones and other chromatin-associated proteins.
Drug Discovery: Screening for inhibitors or modulators of histone-modifying enzymes.
Mechanism of Action
The peptide exerts its effects by mimicking the natural histone H3 protein, specifically the trimethylated lysine residue at position 9. This modification is recognized by various chromatin-associated proteins, including readers, writers, and erasers of histone marks. The biotinylated lysine at the C-terminal end allows for easy detection and purification using streptavidin-based methods.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The peptide shares structural motifs with other bioactive peptides, particularly those rich in basic residues or post-translational modifications (PTMs). Below is a comparative analysis:
Notes:
- Charge and Solubility: The target peptide’s high Arg/Lys content and TFA salt enhance solubility in polar solvents (e.g., water, methanol), similar to JVA-901 and Cyclodyn, which also rely on basic residues for bioactivity .
- PTMs: Unlike JVA-901 or Cyclodyn, the target peptide incorporates Lys(Me₃), a PTM critical for mimicking endogenous histone methylation states . This distinguishes it from simpler acetylated or amidated analogs.
- Biotinyl Tag : The C-terminal biotinylation is a unique feature compared to compounds like H-Ile-Pro-Ala-Pro-..., which lack affinity tags .
Functional Divergence
- Epigenetic Specificity : The target peptide’s Lys(Me₃) modification directly links it to histone H3K36 methylation studies, whereas JVA-901 and Cyclodyn target opioid receptors .
- Thermodynamic Stability : Molecular dynamics simulations (as in ) suggest that trimethylation increases binding affinity to methyl-binding domains (e.g., Tudor, PHD fingers), a property absent in unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
